molecular formula C8H9N3S B13890932 5-(Aminomethyl)-1,3-benzothiazol-2-amine

5-(Aminomethyl)-1,3-benzothiazol-2-amine

Cat. No.: B13890932
M. Wt: 179.24 g/mol
InChI Key: DEQFSAWUCDAXIL-UHFFFAOYSA-N
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Description

5-(Aminomethyl)-1,3-benzothiazol-2-amine is a heterocyclic organic compound that features a benzothiazole ring substituted with an aminomethyl group at the 5-position and an amine group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)-1,3-benzothiazol-2-amine typically involves the reaction of 2-aminobenzothiazole with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an iminium ion intermediate, which is subsequently reduced to yield the desired product.

    Starting Materials: 2-aminobenzothiazole, formaldehyde, ammonium chloride

    Reaction Conditions: Acidic medium, typically using hydrochloric acid

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the benzothiazole ring or the aminomethyl group.

    Substitution: The amine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole ring.

Scientific Research Applications

5-(Aminomethyl)-1,3-benzothiazol-2-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl and amine groups allow the compound to form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Aminobenzothiazole: Lacks the aminomethyl group but shares the benzothiazole core.

    5-Methyl-1,3-benzothiazol-2-amine: Similar structure but with a methyl group instead of an aminomethyl group.

    5-(Hydroxymethyl)-1,3-benzothiazol-2-amine: Contains a hydroxymethyl group instead of an aminomethyl group.

Uniqueness

5-(Aminomethyl)-1,3-benzothiazol-2-amine is unique due to the presence of both aminomethyl and amine groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for versatile applications in various fields, distinguishing it from other similar compounds.

Properties

Molecular Formula

C8H9N3S

Molecular Weight

179.24 g/mol

IUPAC Name

5-(aminomethyl)-1,3-benzothiazol-2-amine

InChI

InChI=1S/C8H9N3S/c9-4-5-1-2-7-6(3-5)11-8(10)12-7/h1-3H,4,9H2,(H2,10,11)

InChI Key

DEQFSAWUCDAXIL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1CN)N=C(S2)N

Origin of Product

United States

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